molecular formula C9H14O3 B14657561 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran CAS No. 39079-58-8

2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran

Cat. No.: B14657561
CAS No.: 39079-58-8
M. Wt: 170.21 g/mol
InChI Key: VOPZIIJKXUKTCS-UHFFFAOYSA-N
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Description

2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with two epoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with epoxidizing agents. One common method is the epoxidation of 2,5-di(allyl)tetrahydro-2H-pyran using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, substituted tetrahydropyrans, and various oxygenated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(1,2-epoxyethyl)tetrahydro-2H-pyran involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two reactive epoxide groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

39079-58-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,5-bis(oxiran-2-yl)oxane

InChI

InChI=1S/C9H14O3/c1-2-7(9-5-12-9)10-3-6(1)8-4-11-8/h6-9H,1-5H2

InChI Key

VOPZIIJKXUKTCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1C2CO2)C3CO3

Origin of Product

United States

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